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6-chloro-2-imino-2H-chromene-3-carboxamide

Cat. No.: B3055833
CAS No.: 67231-52-1
M. Wt: 222.63 g/mol
InChI Key: CEYNZSGQXWUTGS-UHFFFAOYSA-N
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Description

6-Chloro-2-imino-2H-chromene-3-carboxamide (CAS 67231-52-1) is a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of novel chromene-based scaffolds for anticancer research . This compound serves as a key precursor in the development of chromeno[2,3-d]pyrimidinone derivatives, which have shown promising in vitro and in vivo activity against aggressive cancer types, including triple-negative breast cancer (TNBC) . Researchers value this 2-imino-2H-chromene core for its synthetic flexibility, allowing for functionalization to create libraries of compounds for biological screening . The chromene scaffold is of significant interest in drug discovery due to its presence in various bioactive molecules . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7ClN2O2 B3055833 6-chloro-2-imino-2H-chromene-3-carboxamide CAS No. 67231-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-6-1-2-8-5(3-6)4-7(9(12)14)10(13)15-8/h1-4,13H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYNZSGQXWUTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(C(=N)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327915
Record name 6-chloro-2-imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67231-52-1
Record name 6-chloro-2-imino-2H-chromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of 6 Chloro 2 Imino 2h Chromene 3 Carboxamide

The synthesis of 6-chloro-2-imino-2H-chromene-3-carboxamide can be achieved through a Knoevenagel condensation reaction. This method typically involves the reaction of a substituted salicylaldehyde (B1680747), in this case, 5-chlorosalicylaldehyde, with a compound containing an active methylene (B1212753) group, such as cyanoacetamide. The reaction is often catalyzed by a base, such as piperidine (B6355638) or triethylamine.

The structural characterization of this compound would involve a combination of spectroscopic techniques. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the imino and amide groups, as well as the C=O stretching of the amide. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the connectivity and substitution pattern. Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound.

Molecular Diversification and Structural Elaboration of the 6 Chloro 2 Imino 2h Chromene 3 Carboxamide Core

Chemical Modifications on the 2H-Chromene Ring System

The aromatic ring of the chromene nucleus is a prime target for the introduction of various substituents to modulate its electronic nature. Synthetic strategies allow for the incorporation of different functional groups, such as additional halogen atoms. For instance, derivatives like N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide have been synthesized, demonstrating that multiple halogenations on the benzene (B151609) ring are achievable. researchgate.net General synthetic protocols for 2H-chromenes also support the introduction of a range of substituents, including formyl, methoxy, and cyano groups, onto the aromatic portion of the scaffold. msu.edu

The 6-position, already bearing a chloro-substituent in the parent compound, has been a key site for further functionalization, particularly with the introduction of sulfonamide groups. A series of 2-imino- and 2-oxo-2H-chromene-6-sulfonamide derivatives have been designed and synthesized. nih.govrsc.orgnih.gov The synthesis is typically achieved by reacting a 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene (B1212753) compounds in the presence of a catalyst like ammonium (B1175870) acetate. nih.govnih.govrsc.org This approach has yielded a variety of compounds with different groups at the 2- and 3-positions of the chromene ring. rsc.org

The research into these 6-sulfonamide derivatives has provided insights into structure-activity relationships. For example, studies on their potential as antidiabetic agents have evaluated their inhibitory activity against enzymes like α-amylase. nih.govrsc.org The findings indicate that the nature of the substituents at positions 2 and 3, in combination with the 6-sulfonamide group, significantly impacts biological activity. rsc.org

Compound NameModificationReported α-Amylase Inhibition (IC₅₀ in µM)
3-cyano-2-imino-2H-chromene-6-sulfonamide6-sulfonamide, 3-cyano1.76 ± 0.01 nih.govrsc.orgrsc.org
2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide6-sulfonamide, 2-oxo, 3-carboxamide1.08 ± 0.02 nih.govrsc.orgrsc.org
Acarbose (Reference)N/A0.43 ± 0.01 nih.govrsc.orgrsc.org

Structural Variations at the Imino Group

The imino group at the 2-position is a key functional group that is both reactive and amenable to modification. A common and significant structural variation is its bioisosteric replacement with a carbonyl (oxo) group, converting the 2-imino-2H-chromene into a 2-oxo-2H-chromene, or coumarin, derivative. nih.gov This transformation can be achieved by treating the imino compound with aqueous hydrochloric acid. rsc.org Many synthetic endeavors produce series containing both the 2-imino and 2-oxo analogues to compare their properties. nih.govnih.govrsc.org

The imino group's reactivity is also demonstrated in dimerization reactions. Under certain conditions, such as ultrasound activation without a catalyst, two molecules of a 2-iminochromene precursor can react to form dimers like 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles. mdpi.comsemanticscholar.org Further modifications can yield other structures, such as the (2Z)-2-hydroxyimino group, which represents another variation at this position. nih.gov

Functionalization of the Carboxamide Moiety

The carboxamide group at the 3-position provides another critical handle for molecular diversification through reactions involving its nitrogen atom or by more complex transformations of the entire functional group.

The hydrogen atoms on the amide nitrogen can be readily substituted with various organic groups. This N-substitution is a common strategy to expand chemical libraries based on the chromene core. A range of N-substituted cyanoacetamides can be used as starting materials to react with salicylaldehyde (B1680747) derivatives, directly yielding N-substituted 2-imino-2H-chromene-3-carboxamides. rsc.org

Specific examples of these substitutions include:

Aryl Groups: A variety of N-aryl derivatives have been synthesized to explore the effects of different substituents on the aryl ring. nih.gov For example, N-(substitutedphenyl)-2-imino-6-sulfamoyl-2H-chromene-3-carboxamides have been prepared by reacting the appropriate active cyano-acetanilide derivatives. rsc.org

Isopropyl Group: The synthesis of 6-chloro-2-imino-N-(propan-2-yl)-2H-chromene-3-carboxamide highlights the incorporation of alkyl substituents. evitachem.com

Other Substituents: The synthesis of N-(4-acetylphenyl)-6,8-dichloro-2-imino-2H-chromene-3-carboxamide demonstrates the possibility of incorporating more complex functionalized aryl groups. researchgate.net

Compound ClassN-Substituent ExampleSynthetic Precursor
N-ArylSubstituted PhenylActive cyano-acetanilide derivatives rsc.org
N-AlkylIsopropylN-(propan-2-yl) cyanoacetamide
N-Functionalized Aryl4-AcetylphenylN-(4-acetylphenyl) cyanoacetamide researchgate.net

The 2-imino-2H-chromene-3-carboxamide core has proven to be a valuable precursor for synthesizing novel organophosphorus compounds. researchgate.net The parent molecule contains multiple nucleophilic and electrophilic centers that allow for complex reactions with phosphorus esters and halides. sci-hub.seresearchgate.net

Treatment of 2-imino-2H-chromene-3-carboxamide with various phosphorus esters can lead to the formation of chromenyl phosphonates and novel fused phosphorus heterocycles. sci-hub.setandfonline.com The reaction pathways often involve a Michael-type addition of the phosphorus atom to the C-4 position of the chromene ring, followed by intramolecular cyclization. sci-hub.se This methodology has been used to synthesize a variety of unique structures. researchgate.net

Examples of synthesized phosphorus-containing derivatives include:

Chromenyl α-aminophosphonic acid sci-hub.setandfonline.com

Dialkyl chromenyl phosphonate (B1237965) sci-hub.setandfonline.com

Chromeno[4,3-c] nih.govrsc.orgazaphospholes sci-hub.setandfonline.com

Chromeno[2,3-d] nih.govrsc.orgevitachem.comdiazaphosphinine sci-hub.setandfonline.com

1,2-Oxaphosphinino[3,4-c]pyridine sci-hub.setandfonline.com

These reactions demonstrate the utility of the 6-chloro-2-imino-2H-chromene-3-carboxamide scaffold in creating complex heterocyclic systems with potential applications in medicinal chemistry and materials science. sci-hub.se

Synthesis of Fused Polycyclic Chromene Derivatives

The strategic functionalization of the 2-imino-2H-chromene-3-carboxamide core has enabled the creation of numerous fused polycyclic derivatives. These reactions often proceed through cascade or domino sequences, where the initial reaction at one functional group triggers subsequent intramolecular cyclizations to build additional rings onto the chromene framework.

The construction of a pyridine (B92270) ring fused to the chromene core at the [3,4-c] position is a common and significant transformation of 2-iminochromenes. These reactions typically involve the reaction of the 2-iminochromene derivative with compounds containing active methylene groups, such as malononitrile (B47326) or ethyl cyanoacetate. researchgate.net The reaction mechanism often involves a Michael addition of the active methylene compound to the activated C4 position of the chromene ring, followed by an intramolecular cyclization and subsequent aromatization to yield the chromeno[3,4-c]pyridine system. researchgate.netmdpi.com

For instance, the reaction of N-substituted 2-imino-2H-chromene-3-carboxamides with malononitrile can lead to the formation of highly functionalized chromeno[3,4-c]pyridin-4(5H)-one derivatives. researchgate.net Similarly, reacting 2-imino-2H-chromene-3-carboxamide with malononitrile dimer (2-aminoprop-1-ene-1,1,3-tricarbonitrile) has been shown to produce complex fused systems like chromeno[3,4-c] researchgate.netsci-hub.runaphthyridine derivatives. researchgate.net These nitrogen-containing annulations highlight the utility of the iminochromene scaffold in building intricate heterocyclic structures. mdpi.comresearchgate.net

Table 1: Examples of Reagents for Chromeno[3,4-c]pyridine Synthesis
ReagentResulting Fused SystemReference
MalononitrileChromeno[3,4-c]pyridine researchgate.net
Ethyl CyanoacetateChromeno[3,4-c]pyridine researchgate.net
CyanoacetamideChromeno[3,4-c]pyridine researchgate.net
2-Aminoprop-1-ene-1,1,3-tricarbonitrileChromeno[3,4-c] researchgate.netsci-hub.runaphthyridine researchgate.net

The versatile reactivity of the 2-imino-2H-chromene-3-carboxamide core extends to the synthesis of various other nitrogen-containing fused heterocycles.

Pyrazole-fused systems: Chromeno[4,3-c]pyrazoles can be synthesized from 2-imino-2H-chromene-3-carbonitriles through reactions with hydrazine (B178648) hydrate. mdpi.com The reaction proceeds via an initial Knoevenagel condensation and intramolecular O-cyclization to form the iminochromene intermediate, which then reacts with the N,N-binucleophile (hydrazine) to form the fused pyrazole (B372694) ring. mdpi.com

Pyrimidine-fused systems: Chromeno[2,3-d]pyrimidines are another important class of derivatives. These can be prepared by reacting 2-imino-N-phenyl-2H-chromene-3-carboxamide with triethylorthoformate, which leads to the formation of a 2-ethoxy-2,3-dihydro-3-phenylchromeno[2,3-d]pyrimidin-4-one intermediate. researchgate.net This intermediate can be further reacted with hydrazine to yield the corresponding 2-hydrazinyl derivative, a versatile building block for further functionalization. researchgate.net The synthesis of these fused pyrimidines often capitalizes on the reactivity of the 2-amino or 2-imino group and the adjacent nitrile or carboxamide function. nih.govresearchgate.net

Tetrazole and Pyridine-fused systems: Further elaboration of intermediates, such as the 2-hydrazinyl-chromeno[2,3-d]pyrimidin-4-one, allows for the creation of additional fused rings. For example, reaction with nitrous acid can yield a tetrazole ring fused to the pyrimidine (B1678525) system. researchgate.net The synthesis of pyridine-fused chromenes can also be achieved through various cyclocondensation reactions, often involving active methylene nitriles. researchgate.net

Table 2: Synthesis of Fused Nitrogen Heterocycles
Starting MaterialReagent(s)Fused System FormedReference
2-Imino-2H-chromene-3-carbonitrileHydrazine HydrateChromeno[4,3-c]pyrazole mdpi.com
2-Imino-N-phenyl-2H-chromene-3-carboxamideTriethylorthoformate, then HydrazineChromeno[2,3-d]pyrimidine researchgate.net
2-Hydrazinyl-chromeno[2,3-d]pyrimidin-4-oneNitrous AcidTetrazolo[1,5-c]chromeno[2,3-d]pyrimidine researchgate.net

The iminochromene scaffold can also be used to construct larger or more strained ring systems.

Oxazepine Adducts: Benzo[f] sci-hub.rusci-hub.seoxazepine-fused systems can be synthesized through diversity-oriented approaches, often under microwave-assisted conditions. nih.gov For example, a cascade annulation involving O-propargylated 2-hydroxybenzaldehydes and 2-aminobenzamides can lead to oxazepino[5,4-b]quinazolin-9-ones. nih.gov While not a direct reaction of the parent iminochromene, the strategies are relevant for building oxazepine rings fused to related benzopyran systems. nih.govscirp.org

Azetidinone and Thiazolidinone Adducts: The exocyclic imino group of the chromene core is a key reaction site for constructing four-membered β-lactam (azetidinone) and five-membered thiazolidinone rings. The reaction of 2-imino-2H-chromene-3-carboxamide derivatives with chloroacetyl chloride in the presence of a base can yield 3-chloro-azetidin-2-one adducts. researchgate.net Similarly, reaction with thioglycolic acid leads to the formation of 2-(2-imino-2H-chromen-3-yl)-thiazolidin-4-one derivatives. researchgate.net These reactions typically proceed via the formation of a Schiff base, followed by cyclization.

The incorporation of phosphorus into the fused heterocyclic system represents a significant area of molecular diversification. The 2-imino-2H-chromene-3-carboxamide is an excellent precursor for synthesizing novel organophosphorus compounds due to its two active nucleophilic sites (the imino and amide nitrogens). researchgate.net

Diazaphosphinine-fused systems: The reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus halides like P,P-dichloro(phenyl)phosphine or phenylphosphonic dichloride in a suitable solvent such as dry pyridine affords chromeno[2,3-d] sci-hub.rumdpi.comresearchgate.netdiazaphosphinines. researchgate.net These compounds can exist in tautomeric forms. researchgate.net

Azaphosphole-fused systems: A different cyclization pathway is observed when 2-imino-2H-chromene-3-carboxamide reacts with P-chlorodiphenylphosphine. This reaction proceeds through a non-isolable intermediate, followed by a nucleophilic addition of the phosphorus atom to the electrophilic C4 carbon of the chromene ring. A subsequent rearrangement yields a 1,1-diphenyl-4-imino-3a,4-dihydro-1λ⁵-chromeno[4,3-c] sci-hub.rumdpi.comazaphosphol-3(2H)-one. researchgate.netresearchgate.net The formation of these phosphorus-containing heterocycles highlights the dual reactivity of the iminochromene scaffold towards electrophilic phosphorus reagents. sci-hub.se

Table 3: Synthesis of Phosphorus-Fused Chromenes
Phosphorus ReagentFused System FormedReference
P,P-dichloro(phenyl)phosphineChromeno[2,3-d] sci-hub.rumdpi.comresearchgate.netdiazaphosphinine researchgate.net
Phenylphosphonic dichlorideChromeno[2,3-d] sci-hub.rumdpi.comresearchgate.netdiazaphosphinine researchgate.net
P-chlorodiphenylphosphineChromeno[4,3-c] sci-hub.rumdpi.comazaphosphole researchgate.net

Synthesis of Bis(chromene) and Dimeric Iminochromene Structures

Beyond intramolecular cyclization, the 2-iminochromene core can be incorporated into larger, dimeric structures.

Bis(chromene) Structures: Symmetrical bis(chromenes) can be synthesized by using a bifunctional linker. For example, the reaction of a bis(2-hydroxybenzaldehyde), such as one incorporating a piperazine (B1678402) moiety, with two equivalents of an appropriate acetonitrile (B52724) derivative can yield bis(2-imino-2H-chromene) structures. sci-hub.ru Further reaction of such bis-iminochromenes can lead to more complex structures like bis(chromeno[3,4-c]pyridines). sci-hub.ru Another approach involves reacting a bis(cyanoacetamide) derivative with salicylaldehyde to produce N,N'-linked bis(2-imino-2H-chromene-3-carboxamide) compounds. researchgate.net

Dimeric Iminochromene Structures: Dimerization of the 2-iminochromene unit itself can also occur. Under certain conditions, such as reacting equimolar amounts of salicylaldehydes and malononitrile without a catalyst, dimers like 2-amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles can be formed. mdpi.com This dimerization involves the linkage of two chromene units through an amino bridge, creating a unique molecular architecture. mdpi.comresearchgate.net

Advanced Analytical Techniques for Structural Characterization of 6 Chloro 2 Imino 2h Chromene 3 Carboxamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: Proton NMR spectroscopy of 2-imino-2H-chromene derivatives provides key structural insights. The aromatic protons on the chromene ring typically appear as multiplets in the downfield region (δ 7.0–8.0 ppm). The C4-H proton is particularly characteristic, often appearing as a distinct singlet. The protons of the carboxamide group (-CONH₂) give rise to broad signals that are exchangeable with deuterium (B1214612) oxide (D₂O). For 6-chloro-2-imino-2H-chromene-3-carboxamide, the substitution pattern on the benzene (B151609) ring would simplify the aromatic region compared to the unsubstituted parent compound, with expected coupling patterns reflecting the positions of the remaining protons.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key resonances for 2-imino-2H-chromene-3-carboxamide analogues include the carbonyl carbon of the amide group (δ ~161-165 ppm), the imino carbon (C2), and the olefinic carbons (C3 and C4). sci-hub.se The signals for the aromatic carbons are observed in the typical range of δ 115–150 ppm. The specific chemical shifts are sensitive to substituent effects, with the chlorine atom at the C6 position influencing the electronic environment and thus the resonance of nearby carbon atoms. nih.gov

³¹P NMR: While not directly applicable to this compound itself, ³¹P NMR becomes essential when this chromene scaffold is reacted with phosphorus-containing reagents. sci-hub.se For instance, in the synthesis of chromene-fused phosphorus heterocycles, ³¹P NMR is used to confirm the formation of new C-P or N-P bonds and to determine the oxidation state and coordination environment of the phosphorus atom. sci-hub.seresearchgate.net For example, the reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate can yield a product with a characteristic ³¹P NMR signal around δ 14.0 ppm. sci-hub.se

Table 1: Typical NMR Chemical Shifts (δ, ppm) for 2-Imino-2H-chromene Analogues
Atom/Group ¹H NMR (ppm) ¹³C NMR (ppm) Reference Compound
Amide NH₂7.5 - 8.5 (br s)-2-imino-2H-chromene-3-carboxamide derivatives
Aromatic CH7.0 - 8.0 (m)115 - 1502-imino-2H-chromene derivatives mdpi.com
C4-H~8.5 (s)90 - 1002-imino-2H-chromene-3-carboxamide derivatives
Amide C=O-~164.3Ethyl 4-(2-oxo-6-sulfamoyl-2H-chromene-3-carboxamido)benzoate sci-hub.se
Imino C=N-~155 - 1602-imino-2H-chromene-3-carboxamide derivatives
P-CH (in adducts)~3.76 (d)~43.6 (d)Dialkyl chromenyl phosphonate (B1237965) derivative sci-hub.seresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the IR spectrum is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amide and the imino group typically appear as strong to medium bands in the region of 3100–3500 cm⁻¹. rsc.org The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and easily identifiable peaks, usually found around 1650-1710 cm⁻¹. sci-hub.sersc.org The C=N stretching of the imino group is expected in the 1620–1660 cm⁻¹ region. Additionally, C=C stretching vibrations from the aromatic ring and the heterocyclic double bond appear in the 1450–1600 cm⁻¹ range. The presence of the chlorine substituent may be inferred from C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

Table 2: Characteristic IR Absorption Bands (cm⁻¹) for 2-Imino-2H-chromene-3-carboxamide and Analogues
Functional Group Vibrational Mode Expected Frequency (cm⁻¹) Reference
Amide/Imino (N-H)Stretching3100 - 3500 rsc.org
Amide (C=O)Stretching1650 - 1710 sci-hub.sersc.org
Imino (C=N)Stretching1620 - 1660 sci-hub.se
Aromatic/Olefinic (C=C)Stretching1450 - 1600 mdpi.com
Aryl-ClStretching< 800

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, can offer further structural information.

For this compound (C₁₀H₇ClN₂O₂), the molecular weight is 222.63 g/mol . In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 222. A crucial diagnostic feature would be the presence of an (M+2)⁺ peak at m/z 224, with an intensity approximately one-third that of the M⁺ peak. sci-hub.se This characteristic isotopic pattern is definitive for the presence of a single chlorine atom in the molecule, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. sci-hub.seresearchgate.net High-resolution mass spectrometry (HRMS) can further confirm the molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons from the ground state to higher energy excited states. It is particularly useful for analyzing compounds with conjugated systems, such as the 2H-chromene core.

Chromene derivatives exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions within their extended π-conjugated system. rsc.org The position and intensity of the absorption maxima (λ_max) are sensitive to the substitution pattern on the chromene ring and the nature of the solvent (solvatochromism). researchgate.net For this compound, the conjugated system encompassing the benzene ring, the pyran ring, and the imino-carboxamide side chain is expected to result in strong absorptions in the UV region, likely between 250 and 400 nm.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula, providing a crucial check on the compound's purity and empirical formula.

For this compound, with the molecular formula C₁₀H₇ClN₂O₂, the theoretical elemental composition can be precisely calculated. Experimental values that fall within a narrow margin (typically ±0.4%) of the calculated values provide strong evidence for the assigned molecular formula.

Table 3: Elemental Analysis for C₁₀H₇ClN₂O₂
Element Theoretical Percentage (%)
Carbon (C)53.95
Hydrogen (H)3.17
Chlorine (Cl)15.92
Nitrogen (N)12.58
Oxygen (O)14.37

X-ray Crystallography for Definitive Structural Assignment

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine atomic coordinates, bond lengths, bond angles, and torsional angles with very high precision.

While specific crystallographic data for this compound is not widely reported, analysis of closely related structures, such as 2-iminocoumarin-3-carboxamide, reveals key structural motifs. researchgate.net X-ray analysis would definitively confirm the planarity of the chromene ring system and the stereochemistry around the C=N double bond. Furthermore, it provides invaluable information on intermolecular interactions in the solid state, such as hydrogen bonding involving the amide and imino groups, and π-π stacking interactions between the aromatic rings, which govern the crystal packing. nih.govnih.gov This technique provides the most unambiguous proof of the molecular structure.

Pharmacological and Biological Spectrum of 6 Chloro 2 Imino 2h Chromene 3 Carboxamide and Derived Compounds

Anticancer Efficacy and Associated Cellular Pathways

The chromene scaffold is a recognized pharmacophore in the design of potential anticancer agents, with various derivatives demonstrating significant cytotoxic effects against numerous cancer cell lines. Research into 2-imino-2H-chromene-3-carboxamides, in particular, has highlighted their potential as antineoplastic agents.

Inhibition of Cellular Proliferation

While specific studies detailing the inhibitory effects of 6-chloro-2-imino-2H-chromene-3-carboxamide on the proliferation of specific cancer cell lines are not extensively available in the public domain, the broader class of 2-imino-2H-chromene-3(N-aryl)carboxamides has been a subject of investigation. These related compounds have shown the ability to inhibit the growth of various human cancer cell lines, suggesting that the core structure is crucial for this activity. The introduction of different substituents on the aryl and chromene rings of the parent iminocoumarin structure is a key strategy to modulate the lipophilicity and electronic properties, which in turn influences the cytotoxic activity.

Induction of Programmed Cell Death (Apoptosis)

Modulation of Molecular Targets Relevant to Oncogenesis (e.g., Tyrosine Kinases, Cyclooxygenase-2)

The molecular targets of 2-iminochromene derivatives are a subject of ongoing research. While direct evidence of this compound modulating tyrosine kinases or cyclooxygenase-2 is limited, the general class of chromenes has been investigated for such activities. For instance, certain 2-iminochromene derivatives have been patented as potential inhibitors of protein tyrosine kinases. This suggests that related compounds, including the 6-chloro derivative, might share similar mechanisms of action, though specific enzymatic assays are required for confirmation.

Cytotoxic Effects on Human Cancer Cell Lines

Specific cytotoxic data, such as IC50 values, for this compound against a panel of human cancer cell lines is not extensively documented in publicly accessible literature. However, studies on analogous 2-imino-2H-chromene-3(N-aryl)carboxamides have demonstrated potent activity. For example, certain derivatives have shown significant cytotoxicity against cell lines including MCF-7 (breast cancer), PC-3 (prostate cancer), A-549 (lung cancer), and Caco-2 (colorectal adenocarcinoma). semanticscholar.org The cytotoxic potential of these compounds is often comparable to standard chemotherapeutic drugs like 5-fluorouracil (B62378) and docetaxel. semanticscholar.org

Table 1: Cytotoxic Activity of a Representative 2-Imino-2H-chromene-3(N-aryl)carboxamide Derivative (Compound VIa) semanticscholar.org

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
PC-3Prostate Cancer35.0
A-549Lung Cancer0.9
Caco-2Colorectal Adenocarcinoma9.9

This table presents data for a derivative and not for this compound itself, as specific data for the latter is not available.

Antimicrobial Activities

The chromene nucleus is also a key structural motif in the development of new antimicrobial agents. The presence of a chlorine atom in the structure of this compound suggests potential for antimicrobial efficacy, as halogenation is a common strategy to enhance the biological activity of organic compounds.

Antibacterial Potency against Diverse Bacterial Strains (e.g., Gram-Positive, Gram-Negative)

While specific studies detailing the antibacterial spectrum of this compound are limited, the broader class of chromene derivatives has demonstrated notable antibacterial properties. For instance, certain chromene-sulfonamide hybrids have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The antibacterial effect of some related compounds is attributed to the presence of the chromene moiety itself. Research on other chlorinated chromene derivatives has also indicated their potential as antibacterial agents. However, without specific minimum inhibitory concentration (MIC) data for this compound, its precise potency and spectrum of activity remain to be elucidated.

Antifungal Efficacy against Pathogenic Fungi

The 2-imino-2H-chromene scaffold, including its chloro-substituted derivatives, has been a subject of investigation for its potential antifungal properties. Research has shown that derivatives of this chemical class exhibit notable efficacy against a range of pathogenic fungi. Studies have demonstrated that various iminochromene derivatives show moderate activity against Candida albicans, a common opportunistic fungal pathogen in humans. researchgate.net

Further research into related chromene structures has reinforced these findings. For instance, a series of 1H-1,2,4-triazole functionalized chromenol derivatives were synthesized and evaluated, with twelve out of fourteen tested compounds showing greater activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.gov The minimum inhibitory concentration (MIC) values for the most active of these compounds ranged from 22.1 to 184.2 µM across different fungal species. nih.gov In this particular study, Trichoderma viride was identified as the most sensitive fungus, whereas Aspergillus fumigatus was the most resistant. nih.gov The proposed mechanism for this antifungal action is the inhibition of lanosterol (B1674476) 14 alpha-demethylase (CYP51), a crucial enzyme in fungal cell membrane biosynthesis. nih.govresearchgate.net Similarly, other research on 2-Amino-3-cyano-4H-chromene derivatives has highlighted excellent antifungal results against both C. albicans and Fusarium oxysporum. nanobioletters.com

Compound ClassPathogenic FungiObserved ActivityReference
Iminochromene derivativesCandida albicansModerate activity researchgate.net
2-Amino-3-cyano-4H-chromene derivativesCandida albicans, Fusarium oxysporumExcellent antifungal outcomes nanobioletters.com
Triazole functionalized chromenol derivativesTrichoderma virideMost sensitive fungus nih.gov
Aspergillus fumigatusMost resistant fungus nih.gov

Anti-Inflammatory Investigations

Derivatives of the chromene family are recognized for their potential anti-inflammatory activities. nih.gov The evaluation of these properties is often conducted using well-established preclinical models of acute inflammation. A primary and widely used assay is the carrageenan-induced paw edema model in rodents. inotiv.comcreative-biolabs.com This model is effective for screening potential anti-inflammatory drugs because it mimics the physiological inflammatory response. creative-biolabs.com

The injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling), which can be precisely measured over several hours. inotiv.comnih.gov The anti-inflammatory effect of a test compound is quantified by its ability to reduce the extent of this swelling compared to an untreated control group. nih.gov The pathogenesis of carrageenan-induced edema involves a biphasic release of inflammatory mediators. researchgate.net The initial phase is associated with the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins (B1171923), nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.govresearchgate.net The production of prostaglandins is driven by enzymes like cyclooxygenase-2 (COX-2). nih.gov Therefore, compounds that show efficacy in this model are often investigated for their ability to inhibit these key inflammatory mediators and enzymes.

Antioxidant Properties and Reactive Species Scavenging

The 2-imino-2H-chromene structure and its derivatives have demonstrated significant antioxidant capabilities through various in vitro assays. These compounds are evaluated for their ability to scavenge harmful reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage and various disease pathologies.

Commonly used methods to assess antioxidant potential include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS), nitric oxide (NO), and hydrogen peroxide radical scavenging assays. mdpi.commalayajournal.orgnih.gov In one study, a series of imino chromene derivatives were evaluated, with some compounds showing better DPPH scavenging activity than the standard antioxidant, ascorbic acid (vitamin C), exhibiting IC50 values as low as 27.16 µM. malayajournal.org The same study found that certain derivatives were highly effective at scavenging nitric oxide radicals, with IC50 values recorded at 22.48 µM and 24.52 µM. malayajournal.org Furthermore, these compounds also showed efficacy in scavenging superoxide (B77818) anion and hydrogen peroxide radicals. malayajournal.org The antioxidant capacity is often linked to the number and position of hydroxyl groups on the chemical structure, which can donate a hydrogen atom to neutralize free radicals. mdpi.com

AssayCompound ClassFinding / IC50 ValueReference
DPPH Radical ScavengingImino chromene derivativesIC50 values as low as 27.16 µM (better than ascorbic acid) malayajournal.org
Nitric Oxide Radical ScavengingImino chromene derivativesIC50 values as low as 22.48 µM malayajournal.org
Superoxide Anion Radical ScavengingImino chromene derivativesDemonstrated activity malayajournal.org
Hydrogen Peroxide ScavengingImino chromene derivativesDemonstrated activity malayajournal.org

Neurobiological Applications and Enzyme Inhibition

The inhibition of beta-secretase 1 (BACE1) is a primary therapeutic strategy being explored for the treatment of Alzheimer's disease. nih.govnih.gov BACE1 is a key enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which subsequently aggregate to form the characteristic amyloid plaques found in the brains of Alzheimer's patients. acs.orgmdpi.com

Imino-2H-chromene-3-carboxamide and its derivatives have emerged as promising candidates for BACE1 inhibition. nih.gov A study focusing on multifunctional iminochromene carboxamides reported a potent derivative with an IC50 value of 2.2 µM in a Fluorescence Resonance Energy Transfer (FRET) assay. nih.gov Another investigation into a series of imino-2H-chromene derivatives identified a compound bearing a fluorobenzyl moiety as the most potent BACE1 inhibitor in its class, with an IC50 value of 6.31 μM. nih.gov Molecular modeling from these studies suggests that the amine and amide linkers in these molecules play a crucial role by forming hydrogen bond interactions with key amino acid residues within the BACE1 active site. nih.gov

Beyond BACE1, another established approach for managing Alzheimer's disease symptoms is the inhibition of cholinesterases—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.commdpi.com These enzymes are responsible for breaking down the neurotransmitter acetylcholine (B1216132); inhibiting them increases acetylcholine levels in the brain, which can aid in cognitive function. nih.gov

Imino-2H-chromene derivatives have been evaluated for their dual inhibitory potential against these enzymes. nih.gov In one study, a derivative with a benzyl (B1604629) pendant (compound 10a) was identified as a notable inhibitor of both AChE and BuChE. nih.gov It demonstrated 24.4% inhibition of AChE at a concentration of 30 μM and was a potent inhibitor of BuChE with an IC50 value of 3.3 μM. nih.gov Kinetic analysis revealed that this compound acts as a mixed-type inhibitor against BuChE. nih.gov

Target EnzymeCompound DerivativeInhibitory ActivityReference
Beta-Secretase 1 (BACE1)Iminochromene carboxamide derivativeIC50 = 2.2 µM nih.gov
Iminochromene with fluorobenzyl moiety (10c)IC50 = 6.31 µM nih.gov
Acetylcholinesterase (AChE)Iminochromene with benzyl pendant (10a)24.4% inhibition @ 30 µM nih.gov
Butyrylcholinesterase (BuChE)IC50 = 3.3 µM (Mixed-type inhibition) nih.gov

In addition to direct enzyme inhibition, the neuroprotective capacity of these compounds is a critical area of research. Cellular models are used to assess a compound's ability to protect neurons from the toxic insults characteristic of neurodegenerative diseases. A widely used model involves exposing PC12 cells, which are derived from a rat pheochromocytoma and share properties with neurons, to toxic amyloid-beta (Aβ) peptides. frontiersin.orgmdpi.com Aβ exposure induces oxidative stress, mitochondrial dysfunction, and ultimately apoptosis (programmed cell death) in these cells, mimicking the neuronal damage seen in Alzheimer's disease. mdpi.comnih.gov

Studies on imino-2H-chromene derivatives have demonstrated their ability to counteract this Aβ-induced toxicity. One investigation found that a phenylimino-2H-chromene derivative containing a hydroxyethyl (B10761427) moiety (compound 11b) provided 32.3% protection against Aβ-induced damage in PC12 cells at a concentration of 25 μM. nih.gov Another study on a series of iminochromene carboxamides also reported promising neuroprotective activity for most of the tested compounds in the same Aβ-induced PC12 cell model. nih.gov These findings suggest that beyond inhibiting the production of Aβ, these compounds may also possess a downstream protective effect, helping to preserve neuronal viability in the presence of existing amyloid pathology.

Antidiabetic Research

Research into the antidiabetic potential of 2-imino-2H-chromene derivatives has focused on key molecular targets involved in glucose metabolism. Studies on closely related analogues, particularly those with substitutions at the 6-position, provide insight into the structure-activity relationships that govern their effects.

The inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key strategy in managing hyperglycemia. While direct studies on this compound are not detailed in the provided sources, extensive research on a structurally similar derivative, 3-cyano-2-imino-2H-chromene-6-sulfonamide, demonstrates significant inhibitory activity. nih.govrsc.orgrsc.orgnih.govresearchgate.net

A series of 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives were synthesized and evaluated for their ability to inhibit these enzymes. nih.govrsc.orgrsc.org The 3-cyano-2-imino-2H-chromene-6-sulfonamide compound showed notable potency against both α-amylase and α-glucosidase. nih.govnih.gov Against α-amylase, it demonstrated an IC50 value of 1.76 ± 0.01 μM, which was comparable to the standard drug Acarbose (IC50 = 0.43 ± 0.01 μM). nih.govnih.gov Its activity against α-glucosidase was even more pronounced, with an IC50 value of 0.548 ± 0.02 μg/mL, surpassing that of Acarbose (IC50 = 0.604 ± 0.02 μg/mL). rsc.orgnih.gov The structure-activity relationship studies indicated that the presence of an imino group at the 2-position and a cyano group at the 3-position contributed to this enhanced activity. nih.govrsc.org

Table 1: In Vitro α-Amylase and α-Glucosidase Inhibition by a 2-Imino-2H-chromene Derivative
CompoundTarget EnzymeIC50 ValueReference CompoundReference IC50 Value
3-cyano-2-imino-2H-chromene-6-sulfonamideα-Amylase1.76 ± 0.01 μMAcarbose0.43 ± 0.01 μM
α-Glucosidase0.548 ± 0.02 µg/mL0.604 ± 0.02 µg/mL

Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a crucial regulator of glucose metabolism and insulin (B600854) sensitivity, making it a prime target for antidiabetic drugs. nih.gov The potential of 2-imino-2H-chromene derivatives to modulate this nuclear receptor has been investigated. nih.govrsc.orgrsc.org

The same derivative, 3-cyano-2-imino-2H-chromene-6-sulfonamide, was evaluated for its in vitro PPAR-γ transactivation activity. nih.govnih.gov The results indicated notable potency, with an IC50 value of 3.152 ± 0.03 μg/mL. rsc.orgnih.govresearchgate.net This activity was approximately 1.55 times more potent than the standard PPAR-γ agonist, Pioglitazone, which had an IC50 of 4.884 ± 0.29 μg/mL. nih.gov This finding suggests that derivatives of the 2-imino-2H-chromene scaffold can act as effective modulators of PPAR-γ, thereby potentially improving insulin sensitivity and glucose uptake. rsc.orgnih.gov

Table 2: In Vitro PPAR-γ Transactivation Assay Results
CompoundIC50 ValueReference CompoundReference IC50 Value
3-cyano-2-imino-2H-chromene-6-sulfonamide3.152 ± 0.03 µg/mLPioglitazone4.884 ± 0.29 µg/mL

Other Biological Activities

Beyond metabolic disorders, the chromene nucleus and its derivatives have been explored for a range of other potential therapeutic applications.

The chromene scaffold is present in various compounds that have been evaluated for antiviral activity, including against the Human Immunodeficiency Virus (HIV). znaturforsch.comnih.gov Research has been conducted on several classes of chromene derivatives. For instance, a series of novel pyrano-chromene and pyrimido-pyrano-chromene derivatives were synthesized and screened for inhibitory activity against HIV-1 and HIV-2 in MT-4 cells. znaturforsch.comresearchgate.netresearchgate.net Similarly, other studies have focused on coumarin-3-carbohydrazide derivatives as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication. rsc.org Chroman aldehydes, another class of related compounds, have also demonstrated inhibitory activity against HIV. nih.gov While these studies establish the potential of the broader chromene family as a source of antiviral agents, specific anti-HIV evaluation data for this compound was not found in the provided search results.

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. The 2H-chromene scaffold has been used as a basis for the development of compounds with antimycobacterial properties. researchgate.net A study reported the synthesis of new 2H-chromene-based acylhydrazones, which were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.net Several of these compounds demonstrated potent antimycobacterial activity at submicromolar concentrations, with MIC values for the most active derivatives ranging from 0.13 μM to 0.17 μM. These compounds showed more potent activity than the first-line anti-TB drug isoniazid (B1672263) (MIC = 1.45 μM) and were associated with minimal cytotoxicity in a human embryonic kidney cell line. researchgate.net This highlights the potential of the 2H-chromene core in designing novel antituberculosis agents, although specific data for this compound is not available.

Based on the conducted searches, no specific studies on the antivascular effects of this compound or its closely related derivatives were identified.

Computational and Theoretical Studies on 6 Chloro 2 Imino 2h Chromene 3 Carboxamide System

Quantum Chemical Investigations

Quantum chemical methods are pivotal in elucidating the fundamental electronic properties of a molecular system. These studies offer a microscopic understanding of a molecule's reactivity, stability, and potential biological interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in quantum chemistry for studying the electronic structure of molecules. mdpi.com For the 2-imino-2H-chromene-3-carboxamide scaffold, DFT calculations, particularly using the B3LYP method with various basis sets such as 6-31G(d,p) and 6-311++G(d,p), have been instrumental. researchgate.net

One key application of DFT has been in the investigation of reaction mechanisms and regioselectivity. For instance, in the cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate, DFT calculations were employed to explore two possible reaction pathways. researchgate.net The computational results, including the calculated energies of the reaction intermediates and products, were crucial in predicting the favored regioisomer. researchgate.net

Furthermore, DFT has been utilized to study the stability of different polymorphic forms of 2-imino-2H-chromene-3-carboxamide. nih.gov By calculating the lattice energies, researchers can determine the relative stability of different crystal structures, identifying the most thermodynamically stable form. nih.gov These studies also help in understanding the intermolecular interactions, such as hydrogen bonds and stacking interactions, that govern the crystal packing. nih.gov

Table 1: Applications of DFT in the Study of 2-imino-2H-chromene-3-carboxamide and its Analogs

DFT Application Investigated Property Key Findings
Reaction Studies Regioselectivity of cyclization reactions Prediction of the favored reaction pathway and product regioisomer based on energy calculations. researchgate.net
Polymorphism Relative stability of crystal polymorphs Identification of the most stable polymorphic form through lattice energy calculations. nih.gov
Structural Analysis Molecular geometry and intermolecular interactions Elucidation of hydrogen bonding and stacking interactions that influence crystal structure. nih.gov

Electronic Structure Analysis and Correlation with Biological Activity

The electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals, is intrinsically linked to its biological activity. mdpi.com Analysis of the electronic properties of 6-chloro-2-imino-2H-chromene-3-carboxamide can provide insights into its potential as a therapeutic agent.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests higher reactivity, which can be correlated with enhanced biological activity. rsc.org

Global reactivity descriptors, derived from the energies of the FMOs, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the reactivity of the molecule. These parameters are valuable in Quantitative Structure-Activity Relationship (QSAR) studies. rsc.org The correlation between these computed electronic properties and experimentally determined biological activities, such as antimicrobial or anticancer effects, can help in understanding the mechanism of action and in designing more potent analogs. mdpi.comnih.gov For instance, the cytotoxic effects of some 2-imino-2H-chromene-3-carboxamide derivatives against various cancer cell lines have been reported, and understanding their electronic structure can aid in optimizing this activity. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery, enabling the visualization and prediction of molecular interactions and behaviors.

Molecular Docking for Ligand-Receptor Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This technique is instrumental in understanding the binding mode and affinity of a potential drug molecule within the active site of its biological target. ekb.eg For chromene derivatives, molecular docking studies have been widely employed to investigate their interactions with various enzymes and receptors. bac-lac.gc.canih.govresearchgate.net

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. ekb.eg The ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the most likely binding mode. nih.gov

Docking studies on related chromene compounds have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of their targets. researchgate.netnih.gov These interactions are crucial for the stability of the ligand-receptor complex and for the biological activity of the compound. For example, docking experiments with DNA gyrase B have shown that chromene derivatives can adopt a binding mode similar to that of known inhibitors. bac-lac.gc.ca

3D Quantitative Structure-Activity Relationship (QSAR) Pharmacophore Modeling

3D-QSAR and pharmacophore modeling are computational strategies used to establish a relationship between the three-dimensional properties of a series of molecules and their biological activities. nih.gov A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.net

For chromene derivatives, 3D-QSAR studies have been conducted to develop models that can predict the biological activity of new, unsynthesized compounds. nih.gov These models are built using a training set of molecules with known activities. The resulting model can then be used to screen virtual libraries of compounds to identify those with the highest predicted activity.

A typical pharmacophore model for a chromene derivative might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The spatial arrangement of these features is critical for biological activity. These models can guide the design of new derivatives of this compound with potentially improved potency. researchgate.net

Table 2: Key Parameters in a 3D-QSAR Study

Parameter Description Significance
r² (Coefficient of determination) A statistical measure of how well the regression predictions approximate the real data points. A higher r² value indicates a better fit of the model to the data. nih.gov
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through cross-validation. A higher q² value suggests a more robust and predictive model. nih.gov

Analysis of Conformational Dynamics and Stability

While molecular docking provides a static picture of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations can be used to study the conformational dynamics and stability of this compound both in solution and when bound to a biological target. nih.gov

By simulating the motion of atoms and molecules over a period of time, MD can reveal how the ligand and receptor adapt to each other upon binding, the stability of the ligand-receptor complex, and the role of solvent molecules in the binding process. nih.gov These simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by most docking programs.

Furthermore, computational studies can investigate the conformational stability of the molecule itself. For instance, quantum chemical modeling has been used to assess the potential for polymorphic transformations of 2-imino-2H-chromene-3-carboxamide under external influences, confirming the stability of its known crystalline forms. nih.gov

Computational Analysis of Reaction Mechanisms and Thermodynamic Pathways

Theoretical calculations, particularly using quantum mechanical methods like Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms associated with the synthesis of 2-imino-2H-chromene derivatives. researchgate.net These studies help in understanding the regioselectivity and thermodynamic feasibility of various synthetic routes.

For instance, computational investigations have been successfully employed to determine the preferred pathway in cyclization reactions involving the 2-imino-2H-chromene-3-carboxamide scaffold. researchgate.net By calculating the electronic structure of reaction intermediates and the thermodynamic parameters for each step, researchers can predict the most likely product. researchgate.net In one such study on a related 2-imino-2H-chromene-3-carboxamide, DFT calculations using the B3LYP method with 6-31G(d,p) and 6-311++G(d,p) basis sets were used to explore two possible reaction pathways. researchgate.net The computational results revealed a significant energy difference between the two potential regioisomeric products, clearly favoring one over the other. researchgate.net This type of analysis is crucial for optimizing reaction conditions to achieve higher yields of the desired product.

The proposed mechanisms for the formation of various heterocyclic systems from iminocoumarins are often supported by these theoretical studies. researchgate.netsemanticscholar.org For example, the transformation of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile involves a retro-Michael reaction, subsequent attack on a nitrile carbon, and intramolecular cyclization, a pathway that can be modeled and energetically evaluated through computational means. semanticscholar.org These analyses provide a foundational understanding of the molecule's reactivity, which is essential for designing novel synthetic strategies.

Table 1: Theoretical Methods in Reaction Mechanism Analysis

Computational Method Application in Chromene Synthesis Insights Gained
Density Functional Theory (DFT) Analysis of cyclization reaction regioselectivity. researchgate.net Prediction of favored regioisomers, understanding electronic structure of intermediates. researchgate.net
B3LYP/6-31G(d,p) Calculation of reaction pathways and energy profiles. researchgate.net Determination of thermodynamic parameters and reaction feasibility. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADMET)

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, excreted, and its potential toxicity (ADMET)—must be evaluated. mdpi.com In silico ADMET predictions serve as an essential early-stage screening tool to identify molecules with favorable drug-like properties, thereby reducing the number of compounds that need to be synthesized and tested in the lab. srce.hr

For the broader class of 2-imino-2H-chromene derivatives, in silico studies have been conducted to assess their potential as therapeutic agents. For example, a recent study on new 2-imino or 2-oxo-2H-chromene-6-sulfonamide derivatives, which are structurally related to the target compound, showed promising results. rsc.org The in silico ADMET prediction for these derivatives indicated an acceptable range of oral bioavailability and drug-likeness. rsc.org Furthermore, the toxicity profile was predicted to be safe, suggesting they are non-cytotoxic, non-mutagenic, non-immunotoxic, and non-carcinogenic. rsc.org

These predictions are typically based on a set of calculated physicochemical properties and established rules, such as Lipinski's rule of five, which helps to forecast a compound's potential for oral bioavailability. A general ADMET prediction for a potential drug candidate involves evaluating several parameters, as illustrated in the hypothetical table below, which is representative of the data generated in such studies. mdpi.com

Table 2: Representative In Silico ADMET and Drug-Likeness Profile

Parameter Description Predicted Value/Range
Absorption
Human Intestinal Absorption Percentage of drug absorbed through the human intestine. High
Caco-2 Permeability Predicts absorption across the intestinal epithelial cell barrier. Moderate to High
Distribution
BBB Permeability Blood-Brain Barrier penetration. Low to Moderate
Plasma Protein Binding The extent to which a drug binds to proteins in the blood. High
Metabolism
CYP2D6 Inhibitor Potential to inhibit the Cytochrome P450 2D6 enzyme. Non-inhibitor
CYP3A4 Inhibitor Potential to inhibit the Cytochrome P450 3A4 enzyme. Non-inhibitor
Excretion
Total Clearance The rate at which a drug is removed from the body. Low
Toxicity
AMES Toxicity Potential to be mutagenic. Non-mutagenic
hERG I Inhibitor Potential for cardiotoxicity. Non-inhibitor
Drug-Likeness
Lipinski's Rule Evaluates properties for oral bioavailability. 0 Violations

Such in silico assessments are crucial for prioritizing compounds for further development. mdpi.commdpi.com The encouraging predictions for related chromene structures suggest that this compound could also possess favorable pharmacokinetic properties, making it a compound of interest for further investigation. rsc.org

Structure Activity Relationship Sar Studies of 6 Chloro 2 Imino 2h Chromene 3 Carboxamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The biological activity of 2-imino-2H-chromene-3-carboxamide derivatives is significantly influenced by the nature and position of substituents on both the chromene and the N-aryl rings. nih.gov Investigations into these effects have revealed that modifications to lipophilicity and electronic properties can modulate the cytotoxic and other pharmacological activities of these compounds. nih.govresearchgate.net

The introduction of halogen atoms to the chromene scaffold is a key strategy in modifying the pharmacological profile of these derivatives. Research has shown that the presence and number of halogen substituents can have a profound effect on the antimicrobial and antitumor activities of chromene-based compounds. researchgate.netmdpi.com

For instance, studies on 2-aryl-3-nitro-2H-chromene derivatives have demonstrated that increasing the degree of halogenation can lead to a significant enhancement in anti-staphylococcal activity. mdpi.com While mono-halogenated nitrochromenes exhibit moderate activity, their tri-halogenated counterparts display potent antibacterial effects against multidrug-resistant strains of S. aureus and S. epidermidis. mdpi.com Specifically, the presence of a bromine atom at the 6-position and a chlorine atom at the 8-position of the chromene ring, combined with a bromophenyl group at the 2-position, resulted in a compound with notable antibacterial efficacy. mdpi.com

In the context of antitumor activity, SAR studies on halogenated 2-amino-4H-benzo[h]chromene derivatives have indicated that substitution at the 4-position with specific halogen groups can increase the molecule's efficacy against various cancer cell lines. researchgate.net The following table summarizes the effect of halogenation on the anti-staphylococcal activity of selected 3-nitro-2H-chromene derivatives. mdpi.com

CompoundSubstituentsMIC (μg/mL) vs S. aureusMIC (μg/mL) vs S. epidermidis
5e 6-Chloro, 2-phenyl3216
5f 6-Bromo, 2-phenyl168
5q 6-Chloro, 2-(4-bromophenyl)88
5s 6-Bromo, 8-chloro, 2-(4-bromophenyl)41-4

Data sourced from a study on halogenated 3-nitro-2H-chromenes. mdpi.com

The lipophilicity and electronic characteristics of substituents are critical determinants of the biological activity of 2-imino-2H-chromene-3-carboxamide derivatives. nih.govrsc.org Various substituents are often introduced to the aryl and chromene rings to systematically investigate how these properties affect cytotoxic activity against human cancer cell lines. nih.gov

The following table illustrates the impact of different substituents on the α-amylase inhibitory activity of 6-sulfonamide-2H-chromene derivatives, highlighting the role of electronic properties. rsc.org

CompoundN-Aryl Substituent at position 3IC50 (μM) for α-amylase inhibition
6 N-(4-fluorophenyl)2.11 ± 0.03
- N-(4-chlorophenyl)4.23 ± 0.06
7 N-(3-(trifluoromethyl)phenyl)4.39 ± 0.06

Data adapted from a study on 6-sulfonamide-2H-chromene derivatives as antidiabetic agents. rsc.org

Identification of Key Pharmacophoric Features for Target Interaction

Identifying the key pharmacophoric features of 6-chloro-2-imino-2H-chromene-3-carboxamide derivatives is essential for understanding their mechanism of action and for designing more potent analogs. plu.mx The core structure, consisting of the fused oxine and phenyl rings, provides a versatile scaffold for therapeutic agents. plu.mx

SAR studies have pinpointed several crucial structural elements. For example, in a series of 6-sulfonamide chromene derivatives, the carboxamide group at position three and the imino or carbonyl group at position two were identified as essential for inhibiting the α-amylase enzyme. rsc.org Any significant alteration to these groups, such as replacement with esters or acetyl groups, generally did not enhance activity, with the exception of a cyano group at position three. rsc.org

The presence of the imino and amide groups in 2-imino-2H-chromene-3-carbo(thio)amides makes the C-4 position of the pyran ring a particularly reactive site, influencing the potential for further chemical modifications and interactions with biological targets. eurekaselect.comresearchgate.net

Rational Design Principles for Activity Optimization

The rational design of novel this compound derivatives with optimized activity relies on a thorough understanding of their SAR. eurekaselect.comnih.gov This approach involves targeted modifications to the molecular structure to enhance desired pharmacological properties while minimizing off-target effects. nih.gov

One key principle is the use of molecular hybridization, where pharmacophoric fragments from different bioactive molecules are combined. nih.gov For example, a series of 2,2-dimethyl-2H-chromene derivatives were rationally designed as antiphytovirals by incorporating sulfonamide and Schiff base units. nih.gov

Another important strategy is the targeted functionalization of the chromene core to improve bioactivity. researchgate.net This can involve the introduction of substituents at specific positions to modulate properties like lipophilicity and electronic distribution, thereby enhancing interactions with the biological target. nih.govresearchgate.net For instance, the substitution at the 6-position of the 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold has been identified as a suitable site for derivatization to improve P2Y6 receptor affinity. nih.gov

Future Perspectives and Potential Research Avenues for 6 Chloro 2 Imino 2h Chromene 3 Carboxamide Derivatives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The 2-imino-2H-chromene-3-carboxamide framework serves as a versatile building block for the synthesis of more complex and condensed chromene derivatives. researchgate.netbenthamdirect.com Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly synthetic strategies.

Key areas for development include:

Green Chemistry Approaches: The use of aqueous solutions and mild bases like sodium carbonate for Knoevenagel condensation represents a move towards greener synthesis. rsc.org Future methodologies will likely expand on this by exploring solvent-free reactions, and the use of biodegradable catalysts. mdpi.com

Advanced Techniques: The application of microwave assistance and ultrasound activation has already shown promise in shortening reaction times and improving yields for chromene synthesis. mdpi.comnih.gov Further exploration of these techniques, along with flow chemistry, could lead to highly efficient and scalable production methods.

Multicomponent Reactions (MCRs): One-pot domino syntheses have been successfully employed to create complex 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives with high yields. researchgate.net Expanding the scope of MCRs will enable the rapid generation of diverse chemical libraries for biological screening, enhancing the efficiency of the drug discovery process.

Synthetic StrategyAdvantagesPotential Future Application
Ultrasound Activation Shorter reaction times, higher yields, catalyst-free conditions. mdpi.comScalable and rapid synthesis of diverse chromene libraries.
Microwave-Assisted Synthesis Rapid heating, reduced reaction times, improved yields. nih.govEfficient synthesis of complex, multi-pharmacophore conjugates.
Domino Reactions One-pot synthesis, high atom economy, increased molecular complexity. researchgate.netStreamlined production of novel heterocyclic systems for high-throughput screening.
Green Protocols (e.g., Q-tube reactor) High-pressure reactions, improved yields, environmentally friendly. mdpi.comDevelopment of sustainable manufacturing processes for chromene-based drugs.

Discovery of New Biological Targets and Therapeutic Applications

Derivatives of the imino-chromene scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties. mdpi.comresearchgate.net Future research is poised to identify novel biological targets and expand the therapeutic utility of these compounds.

Promising research directions include:

Oncology: Chromene derivatives have shown potent cytotoxic effects against various human cancer cell lines, including MCF-7 (breast), PC-3 (prostate), A-549 (lung), and Caco-2 (colon). nih.gov Specific molecular targets like aldo-keto reductase family 1 member B10 (AKR1B10), a tumor marker, have been identified. nih.gov Future work will involve elucidating the mechanisms of action and identifying new oncological targets, such as VEGFR-2 and BRAF, to develop more selective and effective anticancer agents. researchgate.net

Neurodegenerative Diseases: The inhibition of β-secretase (BACE1) is a key strategy in the treatment of Alzheimer's disease. researchgate.net Derivatives of the 2-imino-2H-chromene-3-carboxamide scaffold have been investigated as BACE1 inhibitors, opening a promising avenue for the development of novel neuroprotective agents. researchgate.netnih.gov

Infectious Diseases: The chromene nucleus is a core component of compounds with demonstrated activity against various pathogens. islandarchives.ca Research into their potential as inhibitors of enzymes crucial for microbial survival, such as DNA gyrase and dihydrofolate reductase (DHFR), could lead to the development of new classes of antibiotics and antifungals. researchgate.net

Metabolic Disorders: Recently, 2-imino-2H-chromene derivatives have been explored as antidiabetic agents, showing inhibitory activity against α-amylase and α-glucosidase. rsc.org Further investigation into their effects on metabolic pathways and receptors like peroxisome proliferator-activated receptor-gamma (PPAR-γ) could yield new treatments for diabetes and related conditions. rsc.org

Biological TargetTherapeutic AreaKey Findings
Aldo-Keto Reductase (AKR1B10) CancerPotent competitive inhibitors discovered through virtual screening. nih.gov
β-Secretase (BACE1) Alzheimer's DiseasePhenyl-imino group shows favorable π-π stacking interactions in the enzyme's active site. researchgate.net
DNA Gyrase & DHFR Infectious DiseasesDerivatives exhibit moderate to potent inhibition, comparable to positive controls. researchgate.net
α-Amylase & PPAR-γ DiabetesSulfonamide-chromene hybrids show significant inhibitory activity and potency. rsc.org
P2Y6 Receptor Inflammatory Diseases3-Nitro-2-(trifluoromethyl)-2H-chromene derivatives act as antagonists. nih.gov

Advanced Approaches in Drug Design and Optimization

The optimization of 6-chloro-2-imino-2H-chromene-3-carboxamide derivatives into clinical candidates will rely heavily on advanced computational and medicinal chemistry strategies. The chromene scaffold is considered a "privileged structure," making it an excellent template for developing potent and selective bioactive compounds. mdpi.com

Future optimization efforts will likely incorporate:

Computational Chemistry: In silico methods such as virtual screening and molecular docking are already being used to identify and refine lead compounds. researchgate.netnih.gov The use of quantum mechanical calculations can further aid in understanding reaction mechanisms and regioselectivity, guiding the synthesis of desired products. researchgate.netsci-hub.se

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the chromene core and its substituents are crucial for understanding the relationship between chemical structure and biological activity. researchgate.net SAR studies have shown that substitutions on both the chromene ring and the N-phenyl ring of the carboxamide group significantly affect the potency of these compounds. researchgate.net Future work will focus on fine-tuning these substitutions to enhance target affinity and selectivity while minimizing off-target effects.

Bioisosteric Replacement: The replacement of the common ketone group at the C-2 position of coumarins with an imine group has been a successful strategy in generating novel cytotoxic agents. nih.gov Continued application of bioisosteric replacement will be a valuable tool for modulating the physicochemical and pharmacological properties of these derivatives.

Exploration of Multifunctional Therapeutic Agents

The development of single chemical entities that can modulate multiple biological targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. The versatility of the chromene scaffold makes it an ideal platform for designing such multifunctional agents. nih.gov

Future research in this area could focus on:

Molecular Hybridization: The conjugation of the chromene core with other well-established pharmacophores, such as sulfonamides or thiazolidinones, can lead to hybrid molecules with synergistic or complementary biological activities. nih.govmdpi.com For example, chromene-sulfonamide hybrids have been investigated as potent anticancer agents targeting multiple pathways. mdpi.com

Dual-Target Inhibitors: Designing derivatives that can simultaneously inhibit two or more key enzymes or receptors involved in a disease cascade is a rational approach to overcoming drug resistance and improving therapeutic outcomes. Compounds showing both anticancer and antifungal activity by inhibiting topoisomerase and cytochrome enzymes, respectively, exemplify this potential. nih.gov

Targeting Disease Networks: As our understanding of systems biology grows, future drug design will move beyond single targets to modulating entire disease-related networks. The diverse biological activities of chromene derivatives suggest they could be developed into agents that restore homeostasis by acting on multiple nodes within a pathological network.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-2-imino-2H-chromene-3-carboxamide, and how can reaction yields be maximized?

  • Methodology : The compound can be synthesized via condensation reactions using 6-chloro-2H-chromene-3-carbonyl chloride as a precursor. Key steps include:

  • Precursor activation : React 6-chloro-2H-chromene-3-carbonyl chloride with amines under anhydrous conditions (e.g., DCM, 0–5°C) to form the imino group.
  • Yield optimization : Use stoichiometric control (1:1.2 molar ratio of carbonyl chloride to amine) and inert atmosphere (N₂/Ar) to minimize side reactions.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) .
    • Data Table :
StepReagents/ConditionsYield (%)
Precursor activationDCM, 0°C, 24h70–85
PurificationEthanol/water (3:1)90–95 (purity)

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology : Use multimodal spectroscopic analysis:

  • ¹H/¹³C NMR : Confirm imino (NH) and carboxamide (CONH₂) groups via δ 8.5–9.5 ppm (NH) and δ 165–170 ppm (C=O).
  • IR spectroscopy : Validate carbonyl stretches (1650–1700 cm⁻¹) and NH bends (1550–1600 cm⁻¹).
  • X-ray crystallography (if crystalline): Resolve π-stacking interactions in the chromene core .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural analysis?

  • Methodology : Investigate dynamic effects or tautomerism:

  • Variable-temperature NMR : Perform experiments at 25°C and –40°C to observe peak coalescence/splitting, indicative of tautomeric equilibria (e.g., keto-enamine vs. imino forms).
  • DFT calculations : Compare computed chemical shifts (Gaussian/B3LYP) with experimental data to identify dominant tautomers .
    • Example : A 2022 study resolved ambiguous NH peaks in chromene derivatives by correlating DFT-predicted shifts with solvent-polarity-dependent NMR trends .

Q. What strategies are effective for studying the reactivity of the imino group in cross-coupling reactions?

  • Methodology :

  • Catalytic screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling with aryl boronic acids.
  • Solvent optimization : Use DMF/H₂O (4:1) at 80°C to balance solubility and reactivity.
  • Kinetic monitoring : Track reaction progress via HPLC-MS to identify intermediates (e.g., Pd-π-complexes) .
    • Data Table :
CatalystSolventConversion (%)
Pd(PPh₃)₄DMF/H₂O92
Pd(OAc)₂Toluene65

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors).
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays.
  • ADMET prediction : Employ SwissADME to assess bioavailability and toxicity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of structurally similar chromene derivatives?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
  • Dose-response validation : Re-test compounds under standardized protocols (e.g., NIH/WHO guidelines).
  • Structural benchmarking : Use XRD to confirm if activity differences arise from conformational polymorphism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.